molecular formula C20H22F3N7O3S B10946519 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10946519
M. Wt: 497.5 g/mol
InChI Key: PQFQRZQNLQNMRN-YSURURNPSA-N
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Description

N-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxyl, pyrazolyl, triazolyl, and sulfanyl groups

Preparation Methods

The synthesis of N-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the key intermediates, which are then combined through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols .

Scientific Research Applications

N-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal chemistry, it may target enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include dichloroanilines and heparinoids, which also possess multiple functional groups but differ in their specific structures and applications .

Properties

Molecular Formula

C20H22F3N7O3S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22F3N7O3S/c1-4-30-18(13-9-16(20(21,22)23)28-29(13)3)26-27-19(30)34-11-17(32)25-24-10-12-6-7-14(31)15(8-12)33-5-2/h6-10,31H,4-5,11H2,1-3H3,(H,25,32)/b24-10+

InChI Key

PQFQRZQNLQNMRN-YSURURNPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OCC)C3=CC(=NN3C)C(F)(F)F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OCC)C3=CC(=NN3C)C(F)(F)F

Origin of Product

United States

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